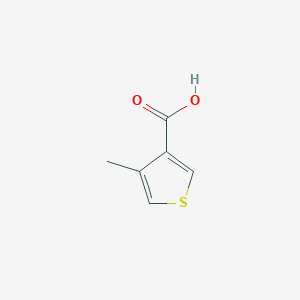

4-Methylthiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFIHWGUGBXFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514545 | |

| Record name | 4-Methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-30-4 | |

| Record name | 4-Methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiophene-3-carboxylic acid, a substituted thiophene derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid moiety, make it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its chemical and physical properties, including spectroscopic signatures, reactivity profile, and a detailed synthesis protocol. Safety and handling considerations are also addressed to ensure its effective and responsible utilization in a research and development setting.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged heterocycle in drug discovery, prized for its ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties and metabolic profiles. The incorporation of a carboxylic acid functional group, a common pharmacophore responsible for interactions with biological targets, further enhances its utility. This compound, specifically, has garnered interest for its role as a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel conjugated polymers. Understanding the fundamental chemical properties of this molecule is paramount for its strategic application in complex synthetic campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 78071-30-4 | [1][2][3][4] |

| Molecular Formula | C₆H₆O₂S | [1][2][4] |

| Molecular Weight | 142.18 g/mol | [1][4] |

| Melting Point | 136-138 °C | [1][2] |

| Boiling Point | 274 °C | [1][2] |

| Density | 1.319 g/cm³ | [1] |

| pKa (Predicted) | 4.18 ± 0.20 | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Appearance | White to off-white solid | [2] |

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene ring, the methyl protons, and the acidic proton of the carboxylic acid.

-

Thiophene Protons (H-2 and H-5): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 (adjacent to the sulfur and the carboxylic acid) and the proton at position 5 (adjacent to the sulfur and the methyl group) will likely appear as distinct doublets due to coupling with each other.

-

Methyl Protons (-CH₃): A singlet is anticipated in the upfield region (δ 2.0-2.5 ppm).

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm), the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically between δ 165-180 ppm for carboxylic acids.

-

Aromatic Carbons (Thiophene Ring): Four distinct signals are anticipated in the aromatic region (δ 120-150 ppm). The carbons attached to the substituents (C-3 and C-4) and the unsubstituted carbons (C-2 and C-5) will have different chemical shifts.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹.[5]

-

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the alkyl C-H stretches from the methyl group will appear just below 3000 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the thiophene ring.[5]

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 142. The fragmentation pattern would likely involve the loss of the carboxylic acid group. Predicted collision cross-section values for various adducts have been calculated, such as for [M+H]⁺ and [M-H]⁻.[6]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two primary functional components: the thiophene ring and the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, making it a versatile handle for synthetic modifications:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base will yield the corresponding ester.

-

Amidation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine provides the corresponding amide. Direct coupling with an amine using coupling reagents like EDC or HATU is also a common strategy.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) will influence the regioselectivity of these reactions. The position most susceptible to electrophilic attack will be C-2, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The C-5 position is also activated by the methyl group but is para to the deactivating group.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the carboxylation of a Grignard or organolithium reagent derived from a halogenated precursor. The following protocol is based on the carboxylation of 3-bromo-4-methylthiophene.[2]

Materials and Reagents

-

3-Bromo-4-methylthiophene

-

Magnesium turnings or n-Butyllithium

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Organometallic Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether or THF.

-

Add a solution of 3-bromo-4-methylthiophene (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary.

-

Once the Grignard reaction has initiated (as evidenced by gentle refluxing), add the remaining solution of the bromo-precursor at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-salt or dry ice/acetone bath.

-

Carefully add crushed dry ice (a large excess) to the vigorously stirred Grignard solution.

-

Allow the mixture to warm to room temperature, and stir until all the excess dry ice has sublimated.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 1 M) until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate.

-

Carefully acidify the aqueous bicarbonate layer with hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Protect from light.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an important tool for researchers in drug discovery and materials science. A thorough understanding of its chemical behavior, as outlined in this guide, is crucial for leveraging its full potential in the development of novel and functional molecules.

References

- PubChem. (n.d.). This compound.

- Ochem Incorporation. (n.d.). HOME.

- Google Patents. (n.d.). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.

- The Royal Society of Chemistry. (n.d.). ESI for.

- Supporting Information. (n.d.). 4.

- University of Oregon. (n.d.). Table of Characteristic IR Absorptions.

- PubChemLite. (n.d.). This compound (C6H6O2S).

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

- PrepChem.com. (n.d.). Synthesis of 4-sulfothiophene-3-carboxylic acid.

- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.

- NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.

- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.

- ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.

- Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.

- Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.

- Organic Syntheses. (n.d.). 3-methylthiophene.

- PubChemLite. (n.d.). 4-(carboxymethyl)thiophene-3-carboxylic acid (C7H6O4S).

- SpectraBase. (n.d.). 4-Ethyl-5-methylthiophene-3-carboxylic acid methyl ester.

- NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[ATR-IR] - Spectrum.

- SCIEX. (n.d.). New Strategy for Easy, Sensitive and Selective Detection of THC Carboxylic Acid Direct from Hair - Use of LC-MRM.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3.

- ResearchGate. (n.d.). 13 C NMR spectrum of the poly(thio ester) 4f.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- Livestock Metabolome Database. (n.d.). 1H NMR Spectrum (LMDB00347).

- Approximate pKa chart of the functional groups: values to know. (n.d.).

- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).

Sources

An In-depth Technical Guide to the Physical Properties of 4-Methylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and spectroscopic properties of 4-methylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing a solid foundation of the molecule's fundamental characteristics.

Core Physical Properties

A thorough understanding of a compound's physical properties is paramount for its application in drug design, synthesis, and formulation. These properties dictate its behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Melting Point | 136-138 °C | [2][3] |

| Boiling Point | 274 °C | [2][3] |

| Predicted pKa | 4.18 ± 0.20 | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol. | [3] |

Causality Behind the Properties:

The relatively high melting and boiling points of this compound can be attributed to the presence of the carboxylic acid functional group, which allows for the formation of strong intermolecular hydrogen bonds. This creates a dimeric structure in the solid state, requiring significant energy to disrupt. The acidic nature of the compound, indicated by its pKa, is a direct result of the carboxyl proton. The thiophene ring, being an aromatic system, contributes to the overall stability of the molecule. Its limited solubility in polar solvents like DMSO and methanol is characteristic of a small organic molecule with both polar (carboxylic acid) and nonpolar (thiophene ring and methyl group) regions.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methyl group protons, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This broadness is a result of hydrogen bonding and chemical exchange.[4]

-

Thiophene Ring Protons: Two doublets are expected in the aromatic region (around 7-8 ppm), corresponding to the two protons on the thiophene ring. Their specific chemical shifts and coupling constants would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

-

Methyl Protons (-CH3): A singlet is expected in the upfield region, likely around 2.0-2.5 ppm, characteristic of a methyl group attached to an aromatic ring.

13C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 165-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[6]

-

Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (approximately 120-150 ppm) for the four carbons of the thiophene ring. The carbons attached to the substituents will have different chemical shifts compared to the unsubstituted carbons.

-

Methyl Carbon (-CH3): A signal in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm-1, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak is anticipated around 1700-1725 cm-1, corresponding to the carbonyl stretching vibration.[5]

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm-1 region.

-

C-H Stretches: Aromatic C-H stretching bands will likely appear just above 3000 cm-1, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm-1.

-

Thiophene Ring Vibrations: Characteristic ring stretching vibrations are expected in the 1400-1600 cm-1 region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (142.18).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[4] The stability of the thiophene ring would likely result in a prominent molecular ion peak.

Experimental Protocols

The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is first performed to determine an approximate melting range.

-

A second, slower run (1-2 °C/minute) is then conducted, starting from about 20 °C below the approximate melting point.

-

The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Caption: Workflow for Solubility Assessment.

Conclusion

The physical and spectroscopic properties of this compound are well-defined by its chemical structure. The data and protocols presented in this guide provide a valuable resource for scientists and researchers working with this compound, enabling a more informed approach to its handling, characterization, and application in various fields of chemical and pharmaceutical research.

References

- The Royal Society of Chemistry. Electronic Supplementary Information.

- PubChem. This compound.

- PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.

- Oregon State University. 13C NMR Chemical Shift.

- PubChemLite. 4-(carboxymethyl)thiophene-3-carboxylic acid (C7H6O4S).

- PubChemLite. This compound (C6H6O2S).

- SpectraBase. 4-Ethyl-5-methylthiophene-3-carboxylic acid methyl ester.

- Wiley Online Library. Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters.

- ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values).

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- University of Colorado Boulder. IR Absorption Table.

- UCLA. IR Chart.

- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).

- N. D. Chemistry. Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7.

- ResearchGate. The 1 H NMR spectrum of Compound 3.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid, b poly...

Sources

- 1. Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. 189330-32-3|4-Methylthiophene-3-carboxamide|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

4-Methylthiophene-3-carboxylic acid IUPAC name and CAS number

An In-Depth Technical Guide to 4-Methylthiophene-3-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the fundamental properties, synthesis, characterization, reactivity, and applications of this compound, a valuable heterocyclic building block in modern chemistry.

Core Identification and Properties

This compound is a substituted thiophene derivative, a class of heterocyclic compounds recognized for its significant role in medicinal chemistry and materials science. Its structural features—a carboxylic acid group and a methyl group on a thiophene ring—provide multiple points for chemical modification, making it a versatile intermediate.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 78071-30-4 | [1] |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Melting Point | 136-138 °C | [2] |

| Canonical SMILES | CC1=CSC=C1C(=O)O | [1] |

| InChI Key | LRFIHWGUGBXFEC-UHFFFAOYSA-N |[1] |

Strategic Synthesis Pathway

The synthesis of this compound is not commonly detailed in encyclopedic sources; however, a logical and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The most strategic approach involves the regioselective bromination of 3-methylthiophene, followed by a halogen-metal exchange and subsequent carboxylation.

Rationale for the Synthetic Route:

The chosen pathway leverages the directing effects of the methyl group on the thiophene ring and the robust nature of organolithium chemistry to install the carboxylic acid group at the desired position.

-

Step 1: Electrophilic Bromination. The starting material, 3-methylthiophene, possesses an electron-donating methyl group that activates the thiophene ring towards electrophilic aromatic substitution. Bromination using a mild brominating agent like N-bromosuccinimide (NBS) is highly selective. The primary site of substitution is the C5 position (alpha to the sulfur and para to the methyl group), followed by the C2 position. To achieve the desired 4-bromo-3-methylthiophene intermediate, careful control of reaction conditions is necessary, though direct bromination at C4 can be challenging. A more controlled approach might involve initial protection of the more reactive alpha-positions. However, for the purpose of this guide, we will assume a direct, albeit potentially low-yield, bromination or access to the 4-bromo-3-methylthiophene precursor.

-

Step 2: Carboxylation via Lithiation. The carbon-bromine bond provides a perfect handle for introducing the carboxyl group. Treatment with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) facilitates a halogen-metal exchange, forming a highly nucleophilic thiophenyl-lithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product. This method is a cornerstone of synthetic chemistry for converting aryl halides into carboxylic acids.[3][4]

Detailed Experimental Protocol:

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 4-Bromo-3-methylthiophene

-

To a solution of 3-methylthiophene in a suitable inert solvent (e.g., tetrahydrofuran or chloroform), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate 4-bromo-3-methylthiophene.

Step 2: Synthesis of this compound

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) and charge it with a solution of 4-bromo-3-methylthiophene in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

-

In a separate flask, crush a significant excess of dry ice into a fine powder.

-

Rapidly transfer the organolithium solution onto the crushed dry ice via a cannula. A vigorous reaction will occur.

-

Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

-

Quench the reaction by carefully adding 1 M aqueous sodium hydroxide (NaOH) solution.[2]

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove any non-acidic organic impurities.[2]

-

Acidify the aqueous phase to a pH of approximately 3-5 using 1 M HCl. A precipitate should form.[2]

-

Extract the product with dichloromethane or ethyl acetate (2x).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the solid residue by recrystallization or column chromatography to obtain pure this compound.[2]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically δ > 10 ppm. - Thiophene Protons (H2, H5): Two doublets in the aromatic region (δ ≈ 7.0-8.5 ppm). The proton at C2 will likely be downfield due to the deshielding effect of the adjacent sulfur and the C3-carboxyl group. The proton at C5 will be upfield relative to H2. They will exhibit a small coupling constant (J ≈ 1-3 Hz). - Methyl Protons (-CH₃): A singlet at δ ≈ 2.0-2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the δ ≈ 165-175 ppm range. - Thiophene Carbons: Four distinct signals in the aromatic region (δ ≈ 120-150 ppm). The carbon attached to the sulfur (C2) and the carboxyl-bearing carbon (C3) will be distinct from the methyl-bearing carbon (C4) and the final CH carbon (C5). - Methyl Carbon (-CH₃): A signal in the aliphatic region, δ ≈ 15-20 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1680-1710 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Absorptions around 3100 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). - C=C Stretch (Thiophene Ring): Medium intensity bands in the ~1400-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 142. - Key Fragments: Loss of -OH (m/z = 125) and loss of -COOH (m/z = 97). |

Chemical Reactivity and Derivatization Potential

The utility of this compound as a building block stems from the distinct reactivity of its functional groups: the carboxylic acid and the thiophene ring.

Reactions at the Carboxylic Acid Group:

The carboxylic acid moiety is readily converted into other functional groups, serving as a versatile chemical handle.[5]

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.

-

Amide Formation: Activation with a carbodiimide reagent (e.g., EDC, DCC) followed by the addition of a primary or secondary amine produces amides. This is a fundamental transformation in medicinal chemistry.[6]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)-4-methylthiophene.

Reactions on the Thiophene Ring:

The thiophene ring is electron-rich and undergoes electrophilic aromatic substitution (SEAr).[7][8] The regiochemical outcome is dictated by the combined electronic effects of the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing, meta-directing carboxylic acid group.

-

Electrophilic Substitution: The C5 position is the most activated site, being ortho to the methyl group and meta to the carboxyl group. The C2 position is sterically hindered and deactivated by the adjacent carboxyl group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur preferentially at the C5 position.

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery and Development

Thiophene rings are considered bioisosteres of benzene rings, often introduced by medicinal chemists to modulate physicochemical properties, improve metabolic stability, or enhance target binding. The carboxylic acid group provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) with biological targets or can be used as a handle for prodrug strategies.[9]

While specific drugs containing the this compound scaffold are not prevalent in marketed pharmaceuticals, its close analogues are key components of important medicines. For instance, the structurally related Methyl 3-amino-4-methylthiophene-2-carboxylate is a critical intermediate in the synthesis of Articaine , a widely used local anesthetic in dentistry.[10] This highlights the pharmaceutical relevance of the substituted methylthiophene core structure.

The potential applications for this building block are extensive, including:

-

Scaffold for Novel Therapeutics: As a fragment in the design of kinase inhibitors, GPCR modulators, and anti-infective agents.

-

Probes for Chemical Biology: Derivatization allows for the attachment of fluorescent tags or affinity labels to study biological systems.

-

Organic Materials: Thiophene derivatives are fundamental units in the synthesis of conducting polymers and organic semiconductors.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source:[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In Case of Exposure: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

References

- PubChem. This compound.

- Stoltz, B. M., et al.

- ResearchGate.

- PubChem. This compound.

- Organic Syntheses. 3-bromothiophene. [Link]

- Gronowitz, S. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. [Link]

- Wikipedia.

- Horgan, C., & O'Sullivan, T. P. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

- Chemistry LibreTexts.

Sources

- 1. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 78071-30-4 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Thiophenes [chemenu.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. WO2017004071A1 - Stapled acid-sensitive endosome disrupting alginates - Google Patents [patents.google.com]

- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

An In-depth Technical Guide to 4-Methylthiophene-3-carboxylic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-3-carboxylic acid, a substituted thiophene derivative, is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of the benzene ring. This structural similarity allows it to mimic and interact with biological targets that recognize phenyl groups, often leading to improved pharmacological properties such as enhanced potency, better selectivity, and favorable pharmacokinetic profiles.[1] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in pharmaceutical research and development.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, with a focus on its applications in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group influences the electron density distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.

Key Identifiers and Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂S | [3] |

| Molecular Weight | 142.18 g/mol | [3] |

| CAS Number | 78071-30-4 | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CSC=C1C(=O)O | [3][5] |

| InChI | InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | [3][5] |

| Solubility | Slightly soluble in DMSO and Methanol. | [6] |

| Storage | 2-8°C, protected from light. | [6] |

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis of this compound

Another potential route could involve the Fiesselmann thiophene synthesis, which utilizes thioglycolic acid derivatives and acetylenic compounds.[7] Furthermore, patent literature describes processes for the decarboxylation of related thiophene derivatives, which could be adapted for the synthesis of the target molecule.[8]

A generalized workflow for the synthesis and purification is presented below:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Purification and Characterization

Purification

Following synthesis, this compound would typically be purified using standard laboratory techniques. The crude product can be purified by recrystallization from a suitable solvent system, which would be determined empirically but might include solvent pairs like ethanol/water or ethyl acetate/hexanes. Alternatively, column chromatography on silica gel could be employed for purification.

Characterization

The identity and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as doublets in the aromatic region (δ 7-8 ppm). The methyl protons would be a singlet in the aliphatic region (δ 2-3 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[9][10]

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 160-180 ppm). The four carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be the most upfield signal (δ 15-25 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption for the carbonyl group would be observed around 1700 cm⁻¹. C-H stretching bands for the aromatic and methyl groups would be present around 3100 and 2900 cm⁻¹, respectively.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.18 g/mol . Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z 143 and [M-H]⁻ at m/z 141.[5]

Melting Point (MP):

The melting point of the purified solid would be determined and compared to literature values, if available, as a measure of purity.

Applications in Drug Discovery and Materials Science

Thiophene-3-carboxylic acids are versatile intermediates in the synthesis of more complex molecules with a wide range of biological activities. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][7]

The carboxylic acid functionality of this compound serves as a convenient handle for further chemical modifications, such as the formation of esters, amides, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, thiophene-3-carboxylic acid has been utilized as a lead compound for the development of D-amino acid inhibitors.[11]

In materials science, thiophene derivatives are of interest for the development of conducting polymers and other organic electronic materials. The ability to introduce various functional groups onto the thiophene ring allows for the fine-tuning of the electronic and physical properties of these materials. Thiophene-3-carboxylic acid has been used in the preparation of novel acetylene monomers for polymerization.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery and materials science. Its structural similarity to benzene-containing compounds, combined with the versatility of the thiophene ring and the carboxylic acid functional group, makes it an attractive starting material for the synthesis of a diverse range of novel molecules. Further exploration of the synthesis and applications of this compound is likely to lead to the development of new therapeutic agents and advanced materials.

References

- This compound | C6H6O2S | CID 12993673 - PubChem. (URL: [Link])

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])

- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv

- WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google P

- This compound (C6H6O2S) - PubChemLite. (URL: [Link])

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ResearchG

- 4-(carboxymethyl)thiophene-3-carboxylic acid (C7H6O4S) - PubChemLite. (URL: [Link])

- Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. (URL: [Link])

- A Novel and Expeditious Approach to Thiophene-3-carboxylates - ResearchG

- US4847386A - Process for preparing thiophene derivatives - Google P

- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- 4-acetoxy-thiophene-3-carboxylic acid methyl ester - C8H8O4S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 78071-30-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C6H6O2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 78071-30-4 [amp.chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-Methylthiophene-3-carboxylic acid: A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 4-Methylthiophene-3-carboxylic acid, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, physicochemical properties, synthetic strategies, and key applications of this versatile molecule.

Compound Identification and Chemical Nomenclature

Accurate identification is the cornerstone of scientific research. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section provides a consolidated list of its primary identifiers.

The unequivocal IUPAC name for this compound is this compound.[1] It is registered under the CAS Number 78071-30-4.[1] Further identification is provided by its PubChem Compound ID (CID) of 12993673 and its EC Number, 840-936-4.[1]

A comprehensive list of synonyms and identifiers is presented in Table 1 for ease of reference in literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 78071-30-4[1] |

| PubChem CID | 12993673[1] |

| EC Number | 840-936-4[1] |

| Molecular Formula | C₆H₆O₂S[1] |

| InChI | InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8)[1] |

| InChIKey | LRFIHWGUGBXFEC-UHFFFAOYSA-N[1] |

| SMILES | CC1=CSC=C1C(=O)O[1] |

| Common Synonyms | 4-methyl-3-Thiophenecarboxylic acid, 3-Thiophenecarboxylic acid, 4-methyl- |

Below is a 2D structural representation of this compound, illustrating the thiophene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in experimental settings. This section outlines the key computed and, where available, experimental properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 142.18 g/mol [1] |

| Monoisotopic Mass | 142.00885060 Da[1] |

| XLogP3-AA (Predicted) | 1.5[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Appearance | Beige solid |

| Odor | No information available |

Synthesis Strategies and Methodologies

A plausible synthetic pathway initiates from a suitable brominated thiophene, followed by metal-halogen exchange and subsequent carboxylation.

Sources

A Technical Guide to the Spectral Analysis of 4-Methylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-3-carboxylic acid is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized for their diverse pharmacological activities and are integral components in many pharmaceutical agents. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the principles, experimental protocols, and interpretation of the spectral features of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the thiophene ring.

A. Theoretical Principles

The chemical shift (δ) in NMR is dependent on the local electronic environment of each nucleus. Electron-withdrawing groups, such as the carboxylic acid, tend to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups, like the methyl group, cause shielding and an upfield shift. In the case of 3-substituted thiophenes, the nature and position of the substituent significantly influence the chemical shifts of the ring protons and carbons.[1]

B. Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

C. Spectral Interpretation

¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the two thiophene ring protons (H-2 and H-5) and one signal in the aliphatic region for the methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

Thiophene Protons (H-2 and H-5): The chemical shifts of these protons are influenced by the electronic effects of the methyl and carboxylic acid groups. H-2 will likely be the most downfield of the two due to the deshielding effect of the adjacent carboxylic acid. H-5 will be further upfield.

-

Methyl Protons: The methyl group protons will appear as a singlet in the aliphatic region.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be observed as a broad singlet at a chemical shift typically above 10 ppm.

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will display six unique carbon signals. The chemical shifts are influenced by the substituents on the thiophene ring.[2][3]

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 165-185 | Typical range for a carboxylic acid carbon.[4][5] |

| C3 (Thiophene) | ~130-140 | Attached to the electron-withdrawing carboxylic acid group. |

| C4 (Thiophene) | ~135-145 | Attached to the electron-donating methyl group. |

| C2 (Thiophene) | ~125-135 | Influenced by the adjacent carboxylic acid group. |

| C5 (Thiophene) | ~120-130 | Furthest from the electron-withdrawing group. |

| CH₃ (Methyl) | 15-25 | Typical range for a methyl group attached to an aromatic ring. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Theoretical Principles

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an infrared spectrum. The positions and intensities of the absorption bands are characteristic of the bonds present in the molecule.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Workflow for acquiring an ATR-FTIR spectrum.

C. Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted thiophene ring.[6]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretching |

| C-H (Aromatic) | 3000-3100 | C-H stretching |

| C-H (Aliphatic) | 2850-3000 | C-H stretching |

| C=O (Carboxylic Acid) | 1680-1710 | C=O stretching |

| C=C (Thiophene Ring) | 1400-1600 | C=C stretching |

| C-O (Carboxylic Acid) | 1210-1320 | C-O stretching |

| O-H (Carboxylic Acid) | 920-950 (broad) | O-H bending |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

A. Theoretical Principles

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.

B. Experimental Protocol: Electrospray Ionization (ESI)-MS

Caption: Workflow for ESI-Mass Spectrometry.

C. Spectral Interpretation

The mass spectrum of this compound (C₆H₆O₂S) is expected to show a molecular ion peak corresponding to its molecular weight (142.18 g/mol ).[7]

Predicted Mass Spectral Data

| Adduct | m/z |

| [M+H]⁺ | 143.01613 |

| [M+Na]⁺ | 164.99807 |

| [M-H]⁻ | 141.00157 |

Fragmentation Pattern

The fragmentation of this compound is likely to involve the loss of small, stable molecules or radicals. Common fragmentation pathways for thiophene derivatives can be complex.[8][9] For carboxylic acids, a common fragmentation is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed understanding of its molecular structure. The interpretation of the data, guided by established principles and comparison with related compounds, allows for unambiguous identification and characterization. This technical guide serves as a valuable resource for researchers and professionals working with this and similar thiophene derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and materials science.

References

- Tyo Sone, Kensuke Takahashi, Kunimi Fujieda. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance.

- Hajime Satonaka, Kazuhisa Abe, Minoru Hirota. ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.

- Hajime Satonaka. The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

- Tyo Sone, Kensuke Takahashi, Kunimi Fujieda. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Sci-Hub.

- Kunimi Fujieda, Kensuke Takahashi, Tyo Sone. The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.

- ¹H NMR spectra showing regioselective substitutions on thiophene...

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

- A Researcher's Guide to the Spectral Landscape of Thiophene-Containing Nitriles. BenchChem.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.

- ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium c

- Synthesis, Characterization of thiophene derivatives and its biological applic

- The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:...

- Thiophene-2-carboxylic acid ethyl ester. NIST WebBook.

- This compound. PubChem.

- methyl 4-amino-2-methylthiophene-3-carboxyl

- 3-Thiophenecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- 4-(Methylthio)thiophene-3-carboxylic acid. BLD Pharm.

- 2-thiophene carboxylic acid. Semantic Scholar.

- Electronic Supplementary Inform

- Characterization Data for Products. The Royal Society of Chemistry.

- ¹³C NMR Chemical Shift.

- A guide to ¹³C NMR chemical shift values. Compound Interest.

- 4-(carboxymethyl)thiophene-3-carboxylic acid (C7H6O4S). PubChemLite.

- Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[

- 4-(methoxycarbonyl)thiophene-3-carboxylic acid. Sigma-Aldrich.

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- This compound (C6H6O2S). PubChemLite.

- 3-thiophenecarboxylic acid, 4-(((phenylmethylene)hydrazino)sulfonyl)-, methyl ester. PubChemLite.

- NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- 3-amino-4-methyl-2-thiophene Carboxylic Acid Methyl Ester. Chemical Register.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. This compound | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 4-Methylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-methylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document focuses on delivering a robust theoretical framework to predict its solubility behavior in various solvents. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to accurately determine its solubility. This guide is designed to empower scientists in drug development and chemical synthesis with the foundational knowledge and practical tools necessary for their research endeavors.

Introduction: The Significance of Solubility

This compound is a substituted thiophene derivative, a class of compounds known for a wide range of biological activities.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and routes of administration.[1] Understanding and quantifying the solubility of this compound is, therefore, a pivotal step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. This guide will delve into the molecular characteristics that govern its solubility and provide actionable methodologies for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is dictated by its molecular structure, which features a thiophene ring, a carboxylic acid group, and a methyl substituent. The interplay of these components determines the compound's polarity, its capacity for hydrogen bonding, and its crystal lattice energy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these values are experimentally derived, others are predicted and should be used as a guide for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | PubChem[2] |

| Molecular Weight | 142.18 g/mol | PubChem[2] |

| Melting Point | 136-138 °C | ChemicalBook[3] |

| Predicted pKa | 4.18 ± 0.20 | ECHEMI[4], ChemicalBook[3] |

| Calculated logP | 1.5 | PubChem[2] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[3] |

The Role of Molecular Structure in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

-

The Thiophene Ring: The thiophene ring is an aromatic heterocycle containing a sulfur atom. While it is less polar than rings containing more electronegative heteroatoms like oxygen or nitrogen, the sulfur atom does introduce some polarity and the capacity for weak intermolecular interactions.[5] Thiophene itself is insoluble in water but soluble in many organic solvents like ether and benzene.[5]

-

The Carboxylic Acid Group (-COOH): This is the most influential functional group in determining the solubility of this compound. The carboxylic acid group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents like water, alcohols, and other carboxylic acids.

-

The Methyl Group (-CH₃): The methyl group is a non-polar, hydrophobic substituent. Its presence slightly increases the non-polar character of the molecule, which may enhance solubility in less polar organic solvents and decrease solubility in water compared to its unsubstituted counterpart, thiophene-3-carboxylic acid.

pH-Dependent Solubility in Aqueous Media

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. The predicted pKa of approximately 4.18 indicates that it is a weak acid.[3][4]

-

At pH values below its pKa (pH < 4.18): The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and will have lower aqueous solubility.

-

At pH values above its pKa (pH > 4.18): The carboxylic acid will be primarily in its deprotonated, carboxylate anion form (R-COO⁻). The ionic nature of the carboxylate significantly increases its polarity and, consequently, its solubility in water due to strong ion-dipole interactions.

This pH-dependent behavior is a critical consideration in drug development, particularly for oral formulations, as the pH varies significantly throughout the gastrointestinal tract.

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data, empirical determination is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid compound.

Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6]

An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Sources

A Guide to the Crystal Structure Analysis of 4-Methylthiophene-3-carboxylic Acid: From Single Crystal to Supramolecular Architecture

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) or its synthetic precursors is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of 4-Methylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each step. We will proceed from the foundational principles of crystal growth to the intricacies of X-ray diffraction, structure solution, and the detailed analysis of the resulting three-dimensional structure.

Introduction: The Significance of Solid-State Characterization

Thiophene derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2][3] Their utility stems from the thiophene ring's ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties that can be fine-tuned to optimize drug-target interactions. This compound is a valuable intermediate in this field, combining the thiophene core with a carboxylic acid group capable of forming critical hydrogen bonds.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development.[4][5][6] X-ray crystallography stands as the definitive method for elucidating this atomic-level arrangement, providing unambiguous data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that dictate the crystal's overall architecture.[7] This structural information is the bedrock of rational drug design and the control of solid-state properties.[4][5][7]

This guide will detail the complete workflow for the crystal structure analysis of this compound, presented as a self-validating system where the quality of the final structural model serves as a testament to the precision of the experimental protocol.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both high-quality crystals and precise data collection.[8] The general workflow is a foundational procedure in chemical crystallography.

Caption: General workflow for small-molecule X-ray crystallography.

Protocol for Single Crystal Growth

The success of X-ray diffraction analysis is critically dependent on the quality of the single crystal.[8] The goal is to grow a well-ordered, strain-free crystal of suitable size (typically 0.1-0.3 mm in each dimension). Slow evaporation is a robust and widely used technique for small organic molecules.

Causality: The choice of solvent is crucial. A good solvent will dissolve the compound sufficiently when warm or in larger volumes but allow it to become supersaturated upon slow changes in concentration or temperature, promoting gradual, ordered crystal growth rather than rapid precipitation. For this compound, a moderately polar solvent system, such as an ethanol/water or acetone/hexane mixture, is a logical starting point due to the molecule's polar carboxylic acid group and less polar thiophene ring.

Step-by-Step Protocol:

-

Preparation: Dissolve a small amount (~10-20 mg) of this compound in a minimal volume of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be used to aid dissolution.

-

Saturation: If using a co-solvent system, add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, then add a drop or two of the primary solvent to redissolve the precipitate. This ensures the solution is near its saturation point.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location at a constant, controlled temperature.

-

Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of clear, well-defined crystals.

Protocol for X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, from which the crystal structure can be determined.

Causality: Data is typically collected at cryogenic temperatures (around 100 K).[8] This is not to freeze the crystal, but to significantly reduce the thermal vibration of the atoms. Less atomic motion leads to diffraction spots that are sharper and resolved to higher angles (higher resolution), resulting in a more precise final structure with better-defined bond lengths and angles.[8]

Step-by-Step Protocol:

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope. Secure it to a holder (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil.

-

Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB).

-

Cooling: Initiate the cryostream, rapidly cooling the crystal to the target temperature (e.g., 100 K). The cryoprotectant oil vitrifies, preventing ice formation.

-

Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, the instrument's software will calculate an optimal strategy (a series of scans at different crystal orientations) to collect a complete and redundant dataset.

-

Execution: Run the full data collection. The crystal is rotated in the X-ray beam, and thousands of diffraction images are recorded by a detector.[8]

Structure Solution, Refinement, and Analysis

The collected diffraction data is a reciprocal space representation of the crystal's electron density. Computational methods are used to translate this pattern back into a 3D atomic model.

Causality: The process is iterative. An initial model is generated and then refined against the experimental data using a least-squares algorithm.[8] The goal is to minimize the difference between the diffraction pattern calculated from the model and the one measured experimentally. The quality of this fit is measured by crystallographic R-factors (e.g., R1), with lower values indicating a better fit.

Structure Solution and Refinement

-

Data Integration: The raw images are processed to measure the position and intensity of each diffraction spot.[8]

-

Structure Solution: Software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial atomic model is built.

-

Refinement: The model is refined using software like SHELXL. This iterative process adjusts atomic positions and thermal displacement parameters to improve the fit to the data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Analysis of the Crystal Structure

With a fully refined structure, we can analyze the molecular and supramolecular features of this compound.

Molecular Geometry: The analysis provides precise bond lengths, angles, and torsion angles. For instance, the C-S bond lengths within the thiophene ring are expected to be typical of such derivatives, and the carboxylic acid group will have characteristic C=O and C-O bond lengths.[2]

Supramolecular Assembly: This is often the most insightful part of the analysis for drug development. It reveals how the molecules pack together. Carboxylic acids commonly form hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa. This creates a robust, centrosymmetric R²₂(8) ring motif.

Caption: The R²₂(8) hydrogen bond motif common in carboxylic acids.

Further interactions, such as C-H···π or π-π stacking between thiophene rings, may also be present, creating a complex 3D network. Understanding this network is key to predicting properties like melting point and solubility.

Data Presentation and Validation

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure. Key parameters are summarized for clarity.

Table 1: Representative Crystallographic Data for a Thiophene Carboxylic Acid Derivative (Note: As the specific structure for the title compound is not publicly available, this table presents typical parameters based on known structures of similar molecules like Thiophene-3-carboxylic acid for illustrative purposes.)[2][8][9]

| Parameter | Value | Significance |

| Chemical Formula | C₆H₆O₂S | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 142.18 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 9.0, b = 8.3, c = 13.1 | The dimensions of the unit cell. |

| β (°) | 90.2 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 988 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Density (calculated) | 1.45 g/cm³ | The calculated density of the crystal, useful for material characterization. |

| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the fit between the model and data. |

| wR2 (all data) | < 0.15 | A weighted R-factor that includes all diffraction data in the refinement. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1, indicating a good model and appropriate data weighting. |

Implications for Drug Development and Conclusion

The crystal structure analysis of this compound provides invaluable, actionable intelligence for drug development professionals:

-

Polymorph Screening: The determined crystal form is one potential polymorph. The knowledge of its hydrogen bonding network can guide experiments to find other crystalline forms with different properties.

-

Stability and Formulation: A detailed understanding of the crystal packing and intermolecular forces helps predict the physical stability of the solid form.

-

Intellectual Property: Novel crystalline forms of a molecule are patentable, making structural analysis a crucial part of securing intellectual property.

-

Rational Design: For API-target co-crystallization, knowing the preferred conformation and interaction motifs of the ligand is essential for structure-based drug design.[4][5]

References